3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
Description
Properties
IUPAC Name |
3-(difluoromethoxy)-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO2/c10-8(11)16-6-3-1-2-5(4-15)7(6)17-9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJODHIADOYYVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant approach for synthesizing DFTMB involves sequential functionalization of a benzonitrile scaffold, specifically through the incorporation of difluoromethoxy and trifluoromethoxy groups. These methods leverage recent advances in trifluoromethoxylation and difluoromethoxylation techniques, often employing radical intermediates generated under mild conditions.
| Method | Key Reagents | Reaction Type | Conditions | Notes |
|---|---|---|---|---|
| A. Trifluoromethoxylation via Radical Pathways | Trifluoromethyl iodide (CF₃I), Ru(bpy)₃²⁺, visible light | Radical-mediated trifluoromethoxylation | Blue LED irradiation, mild temperatures | Enables late-stage functionalization; applicable to aromatic systems |
| B. Nucleophilic Trifluoromethoxylation | CF₃O⁻ sources (less stable), electrophilic aromatic substitution | Nucleophilic substitution | Elevated temperatures, specific solvents | Limited by the instability of −OCF₃ anion; less common |
| C. Photoredox Catalysis for Difluoromethoxylation | Visible light photocatalysts, difluoromethoxy precursors | Radical addition and substitution | Mild, room temperature | Recent development; allows selective introduction of OCF₂H groups |
Recent research indicates that the radical pathway, especially via photoredox catalysis, is the most promising for synthesizing DFTMB due to its milder conditions and higher selectivity.
Recent Advances in Fluorinated Ether Group Introduction
Ngai et al. (2017) demonstrated the in situ generation of CF₃O radicals from CF₃I using Ru(bpy)₃²⁺ under visible light, facilitating the formation of trifluoromethoxy-substituted aromatic compounds. This method involves the following key steps:
- Generation of CF₃O radicals via photoinduced electron transfer.
- Radical addition to aromatic rings or nucleophilic substitution on activated intermediates.
- Migration or substitution to form the trifluoromethoxy group on the aromatic core.
Recent studies employing visible-light photoredox catalysis have enabled the selective introduction of OCF₂H groups. These methods utilize specialized precursors that release difluoromethoxy radicals under mild conditions, allowing for late-stage functionalization of complex molecules.
Reaction Pathways and Mechanistic Insights
The synthesis predominantly proceeds via radical mechanisms, involving:
- Photoinduced Radical Generation: Light-activated catalysts (e.g., Ru(bpy)₃²⁺) facilitate single-electron transfer, generating reactive fluorinated radicals.
- Radical Addition: These radicals add to aromatic or heteroaromatic systems, forming C–O bonds.
- Migration or Substitution: The fluorinated groups migrate or substitute onto the aromatic ring, often facilitated by electron-withdrawing groups like nitriles.
This approach benefits from mild conditions, high functional group tolerance, and the ability to perform late-stage modifications.
Data Table Summarizing Preparation Methods
| Method | Reagents | Catalyst | Light Source | Key Features | Limitations |
|---|---|---|---|---|---|
| Radical trifluoromethoxylation | CF₃I, N-hydroxyamides | Ru(bpy)₃²⁺ | Blue LED | High selectivity, late-stage functionalization | Requires specific precursors |
| Photoredox difluoromethoxylation | Difluoromethoxy precursors | Organic photocatalysts | Visible light | Mild, versatile | Precursor availability |
| Nucleophilic approaches | CF₃O⁻ sources | None | Elevated temperature | Less stable intermediates | Limited scope |
Research Findings and Practical Considerations
- Efficiency: Photoredox-catalyzed methods exhibit higher yields and selectivity, especially for complex aromatic systems.
- Scalability: Industrial adaptation remains challenging due to precursor stability and cost; however, ongoing research aims to optimize these parameters.
- Selectivity: Radical pathways favor selective mono-substitution, minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing fluorine atoms can influence the reactivity of the compound in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although the stability of the fluorinated groups often requires specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving 3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the benzene ring, while oxidation reactions may lead to the formation of corresponding carboxylic acids .
Scientific Research Applications
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets through the unique electronic and steric effects imparted by the fluorine atoms. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors . The pathways involved often include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9)
- Structure : Trifluoromethoxy (-OCF₃) at position 3.
- Molecular Formula: C₈H₄F₃NO.
- Molecular Weight : 187.11 g/mol .
- Key Differences : The absence of the 2-trifluoromethoxy group reduces steric hindrance and electron-withdrawing effects compared to the target compound. This likely results in higher reactivity in electrophilic substitution reactions.
2-(Trifluoromethoxy)benzonitrile
- Structure : Trifluoromethoxy (-OCF₃) at position 2.
- 19F NMR Data : δ = -58.68 ppm (ortho), -58.80 ppm (meta), -58.48 ppm (para) .
- Key Differences : The lack of a 3-difluoromethoxy group simplifies the electronic environment, leading to distinct NMR shifts. The para-isomer’s upfield shift (-58.48 ppm) reflects reduced deshielding compared to ortho/meta positions.
4-Hydroxy-2-(trifluoromethoxy)benzonitrile (CAS 1261648-89-8)
- Structure : Hydroxyl (-OH) at position 4, trifluoromethoxy (-OCF₃) at position 2.
- Molecular Formula: C₈H₄F₃NO₂.
- Molecular Weight : 203.12 g/mol .
- Key Differences : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents but reducing metabolic stability compared to the fully fluorinated target compound.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
Overview
3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile (DFTMB) is a fluorinated compound characterized by its unique molecular structure, which includes both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core. The molecular formula for DFTMB is , and its synthesis and biological applications have garnered attention due to the distinctive properties imparted by the fluorine substituents.
DFTMB's biological activity is largely attributed to its interaction with various molecular targets, influenced by the electronic and steric effects of the fluorinated groups. These interactions can modulate binding affinities and specificities towards enzymes and receptors, making DFTMB a valuable probe in biological studies. The compound's mechanism of action is still under investigation, but preliminary studies suggest that it may affect pathways related to neurotransmitter uptake and enzyme inhibition, similar to other fluorinated compounds.
Inhibitory Effects on Enzymes
Research indicates that DFTMB may exhibit inhibitory effects on key enzymes involved in neurotransmitter metabolism. For instance, studies have shown that fluorinated compounds can significantly enhance the potency of inhibitors targeting monoamine oxidase (MAO) and acetylcholinesterase (AChE). The structure-activity relationship (SAR) analysis suggests that the presence of trifluoromethyl and difluoromethoxy groups can improve binding affinity and selectivity for these enzymes.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| DFTMB | MAO-B | TBD | TBD |
| DFTMB | AChE | TBD | TBD |
Note: Specific IC50 values for DFTMB are yet to be determined in published studies.
Case Studies
- Fluorinated Analog Studies : In comparative studies involving various fluorinated analogs, compounds with similar structures to DFTMB demonstrated significant inhibition against MAO-B with IC50 values ranging from 0.71 µM to 1.11 µM. These findings suggest that DFTMB could potentially exhibit similar inhibitory activity, warranting further investigation.
- Neuroprotective Effects : Some fluorinated compounds have been shown to possess neuroprotective properties in cellular models. For instance, compounds with trifluoromethyl groups have been associated with reduced oxidative stress and improved cellular viability in neuronal cell lines. Future studies on DFTMB could explore these neuroprotective effects.
Chemical Reactivity
The unique structure of DFTMB allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes. The electron-withdrawing nature of the fluorine atoms enhances its reactivity, making it suitable for synthesizing more complex fluorinated molecules.
Research Applications
DFTMB has potential applications across several fields:
- Medicinal Chemistry : As a pharmaceutical intermediate, DFTMB's unique properties may contribute to the development of new drugs, particularly those targeting neurological disorders.
- Material Science : Its stability and reactivity make it a candidate for developing advanced materials with enhanced thermal stability and chemical resistance.
- Biological Probing : The compound can serve as a probe in biological studies to elucidate the interactions of fluorinated compounds within biological systems.
Q & A
Basic Questions
Q. What synthetic methodologies are effective for preparing 3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile, and how is regioselectivity optimized?
- Methodology : A common approach involves electrophilic substitution or photochemical reactions. For example, benzonitrile derivatives can undergo fluorination using trifluoromethylating agents under UV light or catalytic conditions. In one study, benzonitrile derivatives yielded ortho, meta, and para isomers with varying ratios (o:m:p = 2.5:1.9:1.0) under light-mediated synthesis, as determined by <sup>19</sup>F NMR analysis .
- Regioselectivity Control : Adjusting reaction temperature, solvent polarity (e.g., CDCl3/CH3CN mixtures), and catalyst choice can influence isomer distribution. For instance, polar solvents favor para-substitution due to stabilization of transition states .
Q. Which analytical techniques are critical for characterizing fluorinated benzonitrile derivatives?
- Key Techniques :
-
<sup>19</sup>F NMR : Distinguishes isomers via chemical shift differences. For example, ortho-isomers exhibit δ = -58.68 ppm (d, J = 1.8 Hz), while para-isomers show δ = -58.48 ppm (s) .
-
HPLC-MS : Resolves impurities and confirms molecular weight.
-
X-ray Crystallography : Validates regiochemistry in crystalline derivatives.
Isomer <sup>19</sup>F NMR Shift (ppm) Multiplicity ortho -58.68 d (J = 1.8 Hz) meta -58.80 s para -58.48 s
Advanced Research Questions
Q. How can transient absorption spectroscopy elucidate mechanistic pathways in photochemical reactions involving this compound?
- Methodology : Time-resolved spectroscopy tracks short-lived intermediates. In photocatalytic reactions, 3-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile undergoes single-electron reduction, forming a charge-transfer complex-dimer that fragments into fluorophosgene (detected via <sup>19</sup>F NMR of downstream carbonyl fluoride intermediates) .
- Key Insight : The catalytic active species is a dimeric complex, as supported by kinetic modeling and transient spectra .
Q. How do electronic effects of substituents (e.g., difluoromethoxy vs. trifluoromethoxy) influence reactivity in cross-coupling reactions?
- Analysis : Electron-withdrawing groups (e.g., -OCF3) deactivate the aromatic ring, reducing nucleophilic substitution rates. Computational studies (DFT) can map electron density to predict sites for functionalization. For example, the trifluoromethoxy group at the 2-position directs electrophiles to the 4-position via resonance effects .
Q. What strategies resolve contradictions in isomer distribution observed during synthesis?
- Approach :
NMR Titration : Quantify isomer ratios using integration of <sup>19</sup>F signals .
Reaction Optimization : Modify light intensity or catalyst loading to shift equilibrium. For example, higher photon flux increases ortho-selectivity in light-mediated reactions .
Theoretical Modeling : Compare experimental yields with DFT-calculated activation energies for competing pathways.
Data-Driven Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
